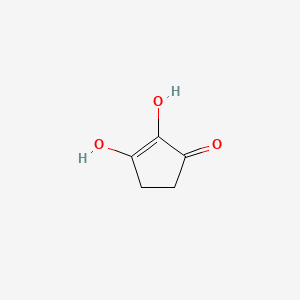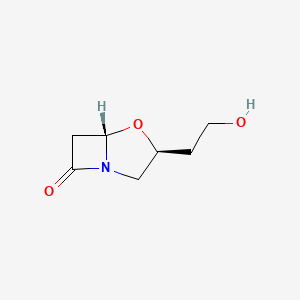
Hydroxyethylclavam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethylclavam is a member of penams.
Aplicaciones Científicas De Investigación
Biological Properties and Mode of Action
- Hydroxyethylclavam exhibits bacteriostatic and fungistatic properties. Its mechanism of action includes non-competitive inhibition of homoserine-O-succinyltransferase in Escherichia coli, blocking methionine biosynthesis. In eukaryotes like Saccharomyces cerevisiae, it inhibits RNA formation in living cells, highlighting a different mode of action from its effect on E. coli. This dual mechanism of action demonstrates its potential in antimicrobial research (Röhl, Rabenhorst, & Zähner, 1987).
Additional Research Applications
- Research on hydroxyethyl starch, a compound related to hydroxyethylclavam, shows its use in fluid resuscitation in intensive care units and its impact on renal function in severe sepsis. This research contributes to a broader understanding of hydroxyethyl compounds in medical applications, although it is distinct from hydroxyethylclavam's primary antimicrobial focus (Perner et al., 2012); (Schortgen et al., 2001).
Additional Insights
- While not directly related to hydroxyethylclavam, other hydroxy compounds like hydroxyurea have diverse applications in medical research, particularly in cancer and sickle cell anemia treatment. Understanding these compounds enriches the context of hydroxyethylclavam's potential uses (Donehower, 1992); (Singh & Xu, 2016).
Propiedades
Número CAS |
79416-52-7 |
|---|---|
Nombre del producto |
Hydroxyethylclavam |
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(3S,5S)-3-(2-hydroxyethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C7H11NO3/c9-2-1-5-4-8-6(10)3-7(8)11-5/h5,7,9H,1-4H2/t5-,7-/m0/s1 |
Clave InChI |
UEGDICIJUUEIOL-FSPLSTOPSA-N |
SMILES isomérico |
C1[C@H]2N(C1=O)C[C@@H](O2)CCO |
SMILES |
C1C2N(C1=O)CC(O2)CCO |
SMILES canónico |
C1C2N(C1=O)CC(O2)CCO |
Sinónimos |
hydroxyethylclavam |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



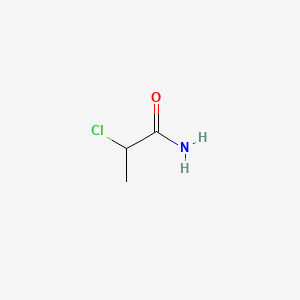
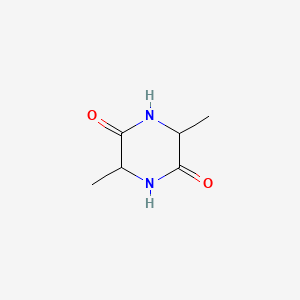
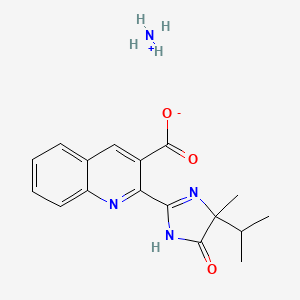
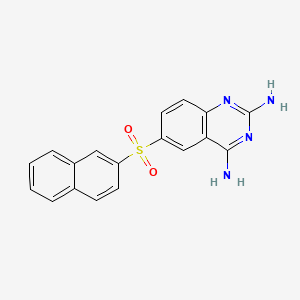
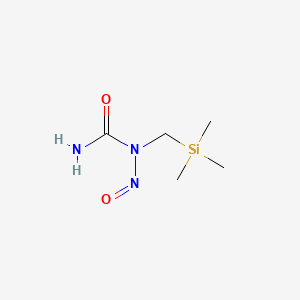

![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)
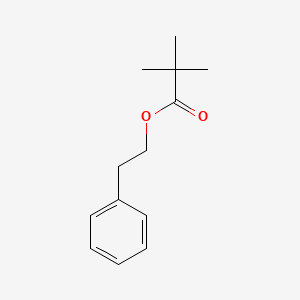
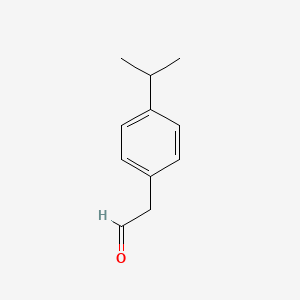

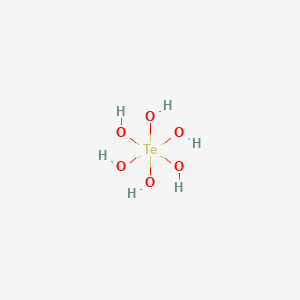
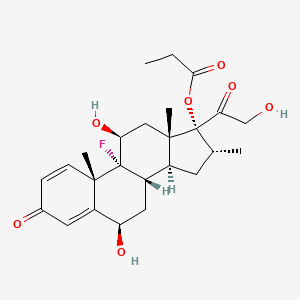
![2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid](/img/structure/B1208419.png)
